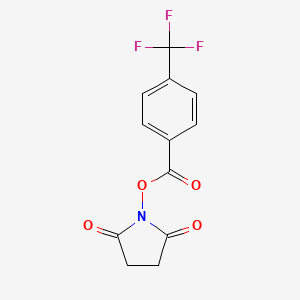

2,5-DIOXOPYRROLIDIN-1-YL 4-(TRIFLUOROMETHYL)BENZOATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring and a trifluoromethyl group attached to a benzoate moiety, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.

Catalysts: In some cases, catalysts such as triethylamine or pyridine are employed to enhance reaction rates.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioesters.

Hydrolysis Products: The primary products of hydrolysis are 4-(trifluoromethyl)benzoic acid and N-hydroxysuccinimide.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of prodrugs.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate involves the activation of carboxylic acids through the formation of an NHS ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide, ester, or thioester bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an efficient reagent in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide carbonate share similar reactivity and applications.

Trifluoromethyl Benzoates: Compounds such as methyl 4-(trifluoromethyl)benzoate and ethyl 4-(trifluoromethyl)benzoate have similar structural features but differ in their reactivity and applications.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is unique due to the combination of the NHS ester and trifluoromethyl groups. This combination imparts high reactivity and stability, making it a valuable reagent in organic synthesis and bioconjugation .

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant and antinociceptive effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C12H10F3N2O3

Molecular Weight: 292.21 g/mol

The compound features a pyrrolidine ring with dioxo substituents and a trifluoromethyl group attached to a benzoate moiety, which contributes to its unique biological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. In vivo evaluations were conducted using various seizure models:

- Maximal Electroshock (MES) Test : This test assesses the efficacy of compounds against generalized tonic-clonic seizures. The compound demonstrated significant protective effects, with an effective dose (ED50) lower than that of traditional anticonvulsants like valproic acid.

- Pentylenetetrazole (PTZ) Test : The compound also showed efficacy in preventing seizures induced by PTZ, indicating its broad-spectrum anticonvulsant properties.

Table 1: Anticonvulsant Activity Results

| Compound | ED50 (mg/kg) | Test Type | Reference |

|---|---|---|---|

| This compound | 23.7 | MES | |

| Valproic Acid | 252.7 | MES | |

| Ethosuximide | 130.6 | PTZ |

Antinociceptive Activity

In addition to its anticonvulsant properties, this compound has shown promising results in pain management:

- Formalin-Induced Pain Model : The compound significantly reduced pain responses in both phases of the formalin test, indicating its potential as an analgesic.

- Neuropathic Pain Models : Efficacy was also noted in models simulating neuropathic pain conditions, suggesting a multifaceted approach to pain relief.

Table 2: Antinociceptive Activity Results

| Compound | Pain Response Reduction (%) | Test Type | Reference |

|---|---|---|---|

| This compound | Phase I: 34% | Formalin Test | |

| Phase II: 53.3% | Formalin Test |

The biological activity of this compound is believed to involve multiple mechanisms:

- Sodium and Calcium Channel Modulation : The compound exhibits balanced inhibition of voltage-gated sodium and calcium channels, which is crucial for controlling neuronal excitability.

- TRPV1 Receptor Antagonism : It has been shown to interact with TRPV1 receptors, contributing to its analgesic effects by reducing nociceptive signaling pathways.

Case Studies and Clinical Implications

Several studies have focused on the clinical implications of this compound in treating epilepsy and neuropathic pain:

- A focused set of hybrid compounds derived from pyrrolidine-2,5-dione derivatives demonstrated broad-spectrum protective activity in mouse models for both seizures and pain management.

- The lead compound from these studies exhibited favorable pharmacokinetic profiles and low toxicity levels, making it a candidate for further clinical development.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBFGXLSRQYKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.